molecular formula C6H14O4S B8311911 (+/-)-1-Methoxy-2-butanol Methanesulfonate

(+/-)-1-Methoxy-2-butanol Methanesulfonate

Cat. No.: B8311911
M. Wt: 182.24 g/mol
InChI Key: OXLNZAZNXDMYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-1-Methoxy-2-butanol Methanesulfonate is a useful research compound. Its molecular formula is C6H14O4S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14O4S

Molecular Weight

182.24 g/mol

IUPAC Name

1-methoxybutan-2-yl methanesulfonate

InChI

InChI=1S/C6H14O4S/c1-4-6(5-9-2)10-11(3,7)8/h6H,4-5H2,1-3H3

InChI Key

OXLNZAZNXDMYSE-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methoxy-2-butanol (52.08 g, 57.23 mL, 0.5 mol) and Et3N (108.2 mL, 0.75 mol, 1.5 equiv) in CH2Cl2 (500 mL) was treated dropwise with methanesulfonyl chloride (68.73 g, 46.44 mL, 0.6 mol, 1.2 equiv) at 0° C. under N2. The reaction mixture was warmed to 25° C. and stirred at 25° C. for an additional 4 h before being quenched with H2O (300 mL). The two layers were separated, and the aqueuos was extracted with CH2Cl2 (3×100 mL). The combined CH2Cl2 extracts were washed with H2O (2×200 mL) and saturated aqueuos NaCl (200 mL), dried (MgSO4), and concentrated in vacuo. The residue was dried enough in vacuo to afforded the desired mesylate 1 (85-90.0 g, 91 g theoretical, 93-98%) as a pale-yellow oil, which was pure enough and directly used in the next reaction without further purification.
Quantity
57.23 mL
Type
reactant
Reaction Step One
Name
Quantity
108.2 mL
Type
reactant
Reaction Step One
Quantity
46.44 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.